molecular formula C15H12Cl2N2O3 B5587274 2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide

2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide

Cat. No.: B5587274
M. Wt: 339.2 g/mol
InChI Key: IXARTJPORNYZDB-UHFFFAOYSA-N
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Description

2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is a chemical compound characterized by the presence of a dichlorophenoxy group attached to an acetamido benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide typically involves multi-step chemical reactions. One common approach includes the reaction of 2,5-dichlorophenoxyacetic acid with acetic anhydride to form 2,5-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer progression . The compound binds to the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is unique due to its specific dichlorophenoxy and acetamido benzamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase selectively makes it a promising candidate for further research in cancer therapy.

Properties

IUPAC Name

2-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-9-5-6-11(17)13(7-9)22-8-14(20)19-12-4-2-1-3-10(12)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXARTJPORNYZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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